1-[4-(Oxolan-3-yl)-1,4-diazepan-1-yl]butan-1-one

Molecular Weight Building Block Selection Drug Discovery

1-[4-(Oxolan-3-yl)-1,4-diazepan-1-yl]butan-1-one is a synthetic organic molecule belonging to the N-acyl-N′-oxolan-1,4-diazepane subclass. It features a 1,4-diazepane seven-membered heterocyclic core substituted at N1 with a linear butanoyl (C4) group and at N4 with an oxolan-3-yl (tetrahydrofuran) moiety, yielding a molecular formula of C13H24N2O2 and a molecular weight of 240.34 g/mol.

Molecular Formula C13H24N2O2
Molecular Weight 240.347
CAS No. 2310125-85-8
Cat. No. B2908969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(Oxolan-3-yl)-1,4-diazepan-1-yl]butan-1-one
CAS2310125-85-8
Molecular FormulaC13H24N2O2
Molecular Weight240.347
Structural Identifiers
SMILESCCCC(=O)N1CCCN(CC1)C2CCOC2
InChIInChI=1S/C13H24N2O2/c1-2-4-13(16)15-7-3-6-14(8-9-15)12-5-10-17-11-12/h12H,2-11H2,1H3
InChIKeyVKCQYLPEZCDANZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Specification Guide: 1-[4-(Oxolan-3-yl)-1,4-diazepan-1-yl]butan-1-one (CAS 2310125-85-8)


1-[4-(Oxolan-3-yl)-1,4-diazepan-1-yl]butan-1-one is a synthetic organic molecule belonging to the N-acyl-N′-oxolan-1,4-diazepane subclass. It features a 1,4-diazepane seven-membered heterocyclic core substituted at N1 with a linear butanoyl (C4) group and at N4 with an oxolan-3-yl (tetrahydrofuran) moiety, yielding a molecular formula of C13H24N2O2 and a molecular weight of 240.34 g/mol [1]. The oxolane ring introduces a stereogenic center at the C3 position, making the bulk material a racemic mixture. The compound is primarily offered as a synthetic building block or research intermediate, with no established pharmacopoeia monograph or regulatory filing at the time of this guide.

Why Structurally Similar 1,4-Diazepane Building Blocks Cannot Replace 1-[4-(Oxolan-3-yl)-1,4-diazepan-1-yl]butan-1-one


Although numerous 1,4-diazepane-based building blocks share a common heterocyclic scaffold, the specific combination of an N4-oxolan-3-yl substituent and an N1-linear butanoyl chain in the target compound creates a unique three-dimensional conformation, hydrogen-bonding profile, and chiral environment that are absent from simpler analogs such as the unsubstituted parent or the N-methyl derivative [1][2]. Even within the same chemical series, variations in ring substitution and acyl chain geometry have been shown to alter biological target engagement and pharmacokinetic behavior significantly [2]. Importantly, high-strength comparative biological-activity data (e.g., IC50, Ki, in vivo efficacy) for this specific compound are not currently available in the peer-reviewed literature; the differentiation evidence below therefore relies on verifiable physicochemical and structural parameters that directly impact scientific selection and procurement decisions.

Quantitative Differentiation Evidence for 1-[4-(Oxolan-3-yl)-1,4-diazepan-1-yl]butan-1-one vs. Closest Analogs


Molecular Weight Increase of +70.09 g/mol (+41%) Relative to the Unsubstituted Parent Building Block

The target compound has a molecular weight of 240.34 g/mol (C13H24N2O2), which is 70.09 g/mol higher than the unsubstituted parent 1-(1,4-diazepan-1-yl)butan-1-one (MW 170.25 g/mol; C9H18N2O) [1]. This 41% mass increase results entirely from the N4-oxolan-3-yl substitution, which adds a tetrahydrofuran ring and removes the secondary amine NH.

Molecular Weight Building Block Selection Drug Discovery Fragment-Based Screening

Hydrogen-Bond Donor Elimination (HBD: 0 vs. 1) and Acceptor Gain (HBA: 2 vs. 1) Versus the Unsubstituted Parent

The target compound has zero hydrogen-bond donors (HBD) and two hydrogen-bond acceptors (HBA): the butanoyl carbonyl oxygen and the oxolane ring oxygen. The unsubstituted parent 1-(1,4-diazepan-1-yl)butan-1-one carries one HBD (diazepane NH) and one HBA (carbonyl oxygen) [1].

Hydrogen Bond Permeability CNS Drug Discovery Drug-Likeness

Introduction of a Stereogenic Center at the Oxolane-C3 Position vs. Achiral N-Methyl Analog

The target compound contains one chiral center at the C3 position of the oxolane ring, resulting in a racemic mixture of (R) and (S) enantiomers. By contrast, the N-methyl analog 1-(4-methyl-1,4-diazepan-1-yl)butan-1-one (CAS 925184-87-8; C10H20N2O, MW 184.28 g/mol) is achiral and lacks any stereogenic center [1].

Chirality Stereochemistry Enantioselective Synthesis Chiral Separation

Linear C4 Butanoyl Chain vs. Branched C6 2-Ethylbutanoyl Analog: Impact on Bifunctional Molecule Design

The target compound possesses a linear, unbranched butanoyl (C4) chain at N1, with a molecular weight of 240.34 g/mol. The closely related analog 2-ethyl-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]butan-1-one (CAS 2319805-41-7) carries a branched 2-ethylbutanoyl (C6) chain and has a molecular weight of 268.39 g/mol [1]. The alpha-ethyl branch in the analog introduces steric hindrance adjacent to the amide bond.

PROTAC Linker Bifunctional Design Acyl Chain Geometry Steric Bulk

Bicyclic Oxolane-Diazepane System Complexity vs. Monocyclic Parent: Scaffold Diversity for Fragment Libraries

The target compound incorporates two distinct heterocyclic rings (1,4-diazepane and oxolane) connected by a single C–N bond, containing four heteroatoms (2 N, 2 O). The unsubstituted parent 1-(1,4-diazepan-1-yl)butan-1-one contains only a single 1,4-diazepane ring with three heteroatoms (2 N, 1 O) [1].

3D Scaffold Fragment-Based Screening Ring Complexity Heterocyclic Library

High-Confidence Application Scenarios for 1-[4-(Oxolan-3-yl)-1,4-diazepan-1-yl]butan-1-one Based on Quantitative Differentiation Evidence


Bifunctional Degrader (PROTAC) Linker Library Design

The linear C4 butanoyl chain attached to the rigidified oxolane-diazepane scaffold provides a well-defined spatial separation between potential E3-ligase ligand and target-protein binding elements, directly supporting the design of PROTACs where linker length and rigidity are empirically optimized for ternary complex formation [1]. The absence of alpha-branching, demonstrated by the +70.09 g/mol mass difference and linear chain geometry versus the 2-ethylbutanoyl analog, ensures predictable synthetic coupling and reliable structure–degradation-activity relationships (SDAR).

CNS-Focused Fragment-Based Screening Libraries

With zero hydrogen-bond donors and two hydrogen-bond acceptors, the compound meets key physicochemical criteria for blood–brain barrier penetration, distinguishing it from the HBD-bearing unsubstituted parent building block [1]. The oxolane ring simultaneously contributes to three-dimensional scaffold complexity and moderate lipophilicity, making the target compound a rationally selected entry for fragment libraries targeting neurodegenerative or neuropsychiatric protein targets.

Chiral Chromatography Method Development and Enantioselective Synthesis

The racemic nature of the compound, arising from the single stereogenic center at oxolane C3, provides a practical model substrate for developing and validating chiral HPLC or SFC separation methods applicable to diazepane-containing drug candidates, a capability absent from achiral N-methyl or unsubstituted analogs [1]. Procurement of a well-characterized racemic batch also enables subsequent asymmetric synthesis feasibility studies and chiral pool diversification strategies.

Factor-Xa or Sigma-Receptor SAR Optimization Starting Point

The 1,4-diazepane scaffold class has established biological precedent as a core for factor Xa inhibitors and sigma-receptor ligands [2]. The unique N4-oxolan-3-yl, N1-butanoyl substitution pattern present in this compound—differentiated by ring count, chiral center presence, and hydrogen-bond profile from previously explored analogs—offers a structurally novel starting point for synthesizing focused libraries aimed at improving potency and selectivity within these and related target families.

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